

# Application Notes and Protocols for Hexafluoroisobutene in Semiconductor Lithography Materials

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## Compound of Interest

Compound Name: *HEXAFLUOROISOBUTENE*

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These application notes provide a comprehensive overview of the use of **hexafluoroisobutene** (HFIB) and its derivatives, particularly hexafluoroisopropanol (HFIP)-containing fluoropolymers, in advanced semiconductor lithography. Detailed protocols for polymer synthesis, photoresist formulation, and lithographic processing are provided to enable researchers to replicate and build upon these methods for the development of next-generation photoresist materials.

## Introduction

**Hexafluoroisobutene** (HFIB) is a fluorinated monomer that serves as a critical building block for advanced photoresist materials used in semiconductor manufacturing.[1][2] Polymers derived from HFIB exhibit excellent transparency at deep ultraviolet (DUV) and extreme ultraviolet (EUV) wavelengths, such as 193 nm and 157 nm, making them ideal candidates for high-resolution photolithography.[1][3]

A significant advancement in this area is the development of hexafluoroisopropanol (HFIP)-containing fluoropolymers. The incorporation of the HFIP moiety into the polymer backbone enhances the acidity of the photoresist upon exposure to radiation.[4][5] This increased acidity facilitates the deprotection of acid-sensitive groups in the polymer, a critical step in chemically amplified resists (CARs).[6][7] Remarkably, these HFIP-containing photoresists can exhibit ultra-high sensitivity, in some cases enabling patterning even without the use of conventional

photoacid generators (PAGs).[4][5] This property is attributed to the direct generation of a strong acid from the HFIP structure upon irradiation.[4]

This document provides detailed protocols for the synthesis of HFIP-containing fluoropolymers, their formulation into photoresists, and their application in electron beam lithography (EBL).

## Properties of Hexafluoroisobutene (HFIB)

HFIB is a colorless gas with the chemical formula  $(\text{CF}_3)_2\text{C}=\text{CH}_2$ . [8] Its unique structure and properties make it a valuable monomer for specialty polymers.

Property	Value	Reference
Chemical Formula	$\text{C}_4\text{H}_2\text{F}_6$	[9]
CAS Number	382-10-5	[1]
Molecular Weight	164.05 g/mol	[1]
Boiling Point	14.5 °C	[1]
Freezing Point	-111 °C	[1]
Solubility in Water	0.286 g/L	[1]

## Experimental Protocols

This protocol describes the synthesis of a copolymer incorporating HFIP-functionalized monomers via free-radical polymerization.

Materials:

- HFIP-containing monomer (e.g., a methacrylate or norbornene derivative functionalized with a hexafluoroalcohol group)
- Co-monomer (e.g., a monomer with an acid-labile protecting group)
- Azobisisobutyronitrile (AIBN) (initiator)
- 1,4-Dioxane (solvent)

- Nitrogen gas
- Methanol (for precipitation)

Equipment:

- Schlenk flask or three-neck round-bottom flask
- Condenser
- Magnetic stirrer with hotplate
- Nitrogen inlet and outlet
- Beakers
- Filter funnel and filter paper
- Vacuum oven

Procedure:

- In a Schlenk flask, dissolve the HFIP-containing monomer, the co-monomer, and AIBN in 1,4-dioxane. A typical molar ratio of monomers to initiator is 100:1. The total monomer concentration in the solvent is typically around 20% (w/v).
- De-gas the solution by bubbling nitrogen through it for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
- Heat the reaction mixture to 80 °C under a nitrogen atmosphere with constant stirring.<sup>[1]</sup>
- Allow the polymerization to proceed for 6 hours at 80 °C.<sup>[1]</sup>
- After 6 hours, cool the reaction mixture to room temperature.
- Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol (e.g., 10 times the volume of the reaction mixture) with vigorous stirring.
- Collect the white polymer precipitate by filtration.

- Wash the polymer with fresh methanol to remove unreacted monomers and initiator.
- Dry the polymer in a vacuum oven at 50 °C overnight to a constant weight.
- Characterize the polymer for its molecular weight (Mw) and polydispersity index (PDI) using gel permeation chromatography (GPC). The molecular weight of the resulting fluoropolymers can range from 10,000 to 13,000 g/mol .<sup>[5]</sup>

This protocol outlines the preparation of a photoresist solution for use in electron beam lithography.

#### Materials:

- Synthesized HFIP-containing fluoropolymer
- Photoacid generator (PAG) (optional, e.g., triphenylsulfonium triflate)
- Casting solvent (e.g., propylene glycol monomethyl ether acetate - PGMEA)
- 0.2 µm PTFE syringe filter

#### Equipment:

- Glass vial with a screw cap
- Magnetic stirrer
- Syringe

#### Procedure:

- Dissolve the synthesized HFIP-containing fluoropolymer in PGMEA to achieve the desired concentration, typically 1-5% by weight.
- If a PAG is used, add it to the solution. The concentration of the PAG is typically 1-5% by weight relative to the polymer.

- Stir the mixture at room temperature until all components are fully dissolved, which may take several hours.
- Filter the photoresist solution through a 0.2  $\mu\text{m}$  PTFE syringe filter to remove any particulate matter.
- Store the formulated photoresist in a clean, dark glass vial at 4 °C.

This protocol provides a step-by-step guide for patterning a silicon wafer using the formulated HFIP-containing photoresist.

#### Materials:

- Silicon wafer
- Formulated photoresist solution
- Developer solution (e.g., 0.26 N tetramethylammonium hydroxide - TMAH in water)
- Deionized (DI) water
- Nitrogen gas

#### Equipment:

- Spin coater
- Hotplate
- Electron beam lithography system
- Beakers
- Nitrogen gun

#### Procedure:

- Substrate Preparation:

- Clean a silicon wafer by sonicating it in acetone, followed by isopropanol, for 5 minutes each.
- Dry the wafer with a stream of nitrogen.
- Perform a dehydration bake on a hotplate at 150 °C for 5 minutes to remove any residual moisture.
- Spin Coating:
  - Place the cooled wafer on the spin coater chuck.
  - Dispense the filtered photoresist solution onto the center of the wafer.
  - Spin coat the resist at a speed of 1500-3000 rpm for 30-60 seconds to achieve the desired film thickness (typically 50-100 nm).
- Soft Bake (Pre-bake):
  - Carefully transfer the coated wafer to a hotplate.
  - Bake the wafer at 100-110 °C for 60-90 seconds to remove the casting solvent.
- Electron Beam Exposure:
  - Load the coated wafer into the electron beam lithography system.
  - Expose the desired pattern with an acceleration voltage of 20-30 keV.
  - The exposure dose will depend on the sensitivity of the photoresist. For highly sensitive HFIP-containing resists, doses as low as 3  $\mu\text{C}/\text{cm}^2$  can be used to pattern features.<sup>[4][5]</sup> For formulations without PAGs, higher doses around 150  $\mu\text{C}/\text{cm}^2$  may be required.<sup>[1]</sup>
- Post-Exposure Bake (PEB):
  - After exposure, perform a post-exposure bake on a hotplate at 100-120 °C for 60-90 seconds. This step drives the acid-catalyzed deprotection reaction.
- Development:

- Immerse the wafer in a 0.26 N TMAH developer solution for 30-60 seconds.
- Gently agitate the wafer during development to ensure uniform removal of the exposed resist (for a positive-tone resist).
- Rinsing and Drying:
  - Immediately rinse the developed wafer with copious amounts of DI water for 30 seconds.
  - Dry the wafer with a gentle stream of nitrogen.
- Inspection:
  - Inspect the patterned features using a scanning electron microscope (SEM) to evaluate resolution and pattern fidelity.

## Data Presentation

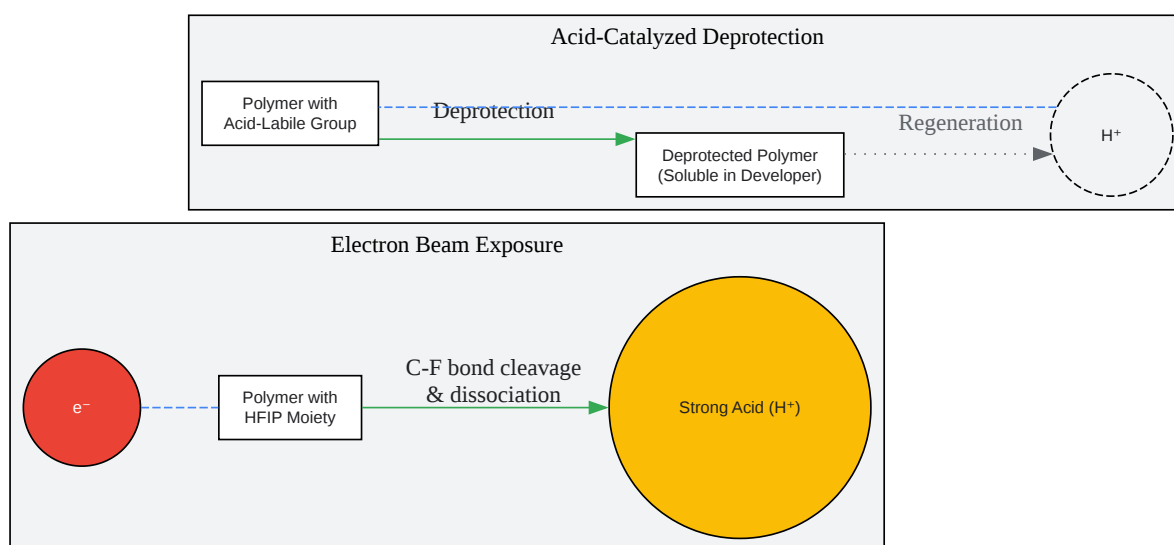
The performance of HFIP-containing fluoropolymer photoresists can be evaluated based on their sensitivity and resolution. The following table summarizes representative lithographic performance data.

Photoresist Formulation	Polymer	PAG	Exposure Dose ( $\mu\text{C}/\text{cm}^2$ )	Achieved Feature Size (Trench)	Reference
S04	HF03 (HFIP-containing)	Yes	3	~40 nm	<a href="#">[4]</a> <a href="#">[5]</a>
S03	HF02 (HFIP-containing)	Yes	7	~100 nm	<a href="#">[1]</a>
S02	HF01 (Fluorinated, no HFIP)	Yes	< 14	~100 nm	<a href="#">[1]</a>
S01	Non-fluorinated Polymer	Yes	52	~100 nm	<a href="#">[1]</a>
S08	HF03 (HFIP-containing)	No	~150	~100 nm	<a href="#">[1]</a>
S07	HF02 (HFIP-containing)	No	~150	-	<a href="#">[1]</a>

## Visualizations

The following diagram illustrates the proposed mechanism for acid generation from the HFIP moiety upon electron beam exposure and the subsequent acid-catalyzed deprotection of the polymer.

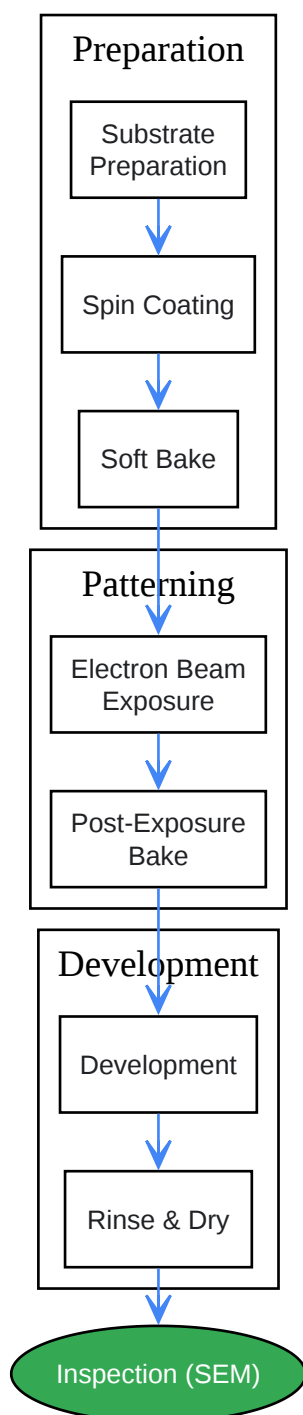




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Caption: Acid generation and deprotection in HFIP-containing photoresists.

The diagram below outlines the major steps in the electron beam lithography process using HFIB-based photoresists.



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Caption: Workflow for electron beam lithography.

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